molecular formula C7H6BrN3 B13656105 5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine

5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13656105
M. Wt: 212.05 g/mol
InChI Key: RLJXLHFXDKSKIG-UHFFFAOYSA-N
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Description

5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of 5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine typically involves a two-step process starting from the appropriate methyl ketoneThe reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in solvents like dimethylformamide or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form the corresponding amines.

    Electrophilic Addition Reactions: The compound can react with electrophiles to form new derivatives.

Common reagents used in these reactions include butyllithium, sodium hydride, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine has been identified as a strategic compound for various scientific research applications due to its unique properties:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, which can lead to its potential use as an antitumor agent. The compound’s photophysical properties also allow it to interact with biological systems as a fluorescent probe, aiding in the study of intracellular processes .

Comparison with Similar Compounds

5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:

  • 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
  • 5-Phenylpyrazolo[1,5-a]pyrimidine
  • 2-Methylpyrazolo[1,5-a]pyrimidine

These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical and physical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and reactivity .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

5-bromo-3-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H6BrN3/c1-5-4-9-11-3-2-6(8)10-7(5)11/h2-4H,1H3

InChI Key

RLJXLHFXDKSKIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N=C(C=CN2N=C1)Br

Origin of Product

United States

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